molecular formula C14H17OP B14571477 Ethyl ethyl(naphthalen-1-yl)phosphinite CAS No. 61388-14-5

Ethyl ethyl(naphthalen-1-yl)phosphinite

Cat. No.: B14571477
CAS No.: 61388-14-5
M. Wt: 232.26 g/mol
InChI Key: OMCRDJKTNIZKGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl ethyl(naphthalen-1-yl)phosphinite is an organophosphorus compound that belongs to the class of tertiary phosphines These compounds are characterized by the presence of a phosphorus atom bonded to three organic groups In this case, the phosphorus atom is bonded to two ethyl groups and a naphthalen-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl ethyl(naphthalen-1-yl)phosphinite typically involves the reaction of naphthalen-1-ylphosphine with ethyl halides under controlled conditions. One effective method for the synthesis of 8-substituted (naphthalen-1-yl)phosphines involves rhodium(I)-catalyzed C-8 arylation of readily available (naphthalen-1-yl)phosphines . The interaction of Grignard organomagnesium reagents with corresponding chlorophosphines is also a widely-used synthetic route .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reagent concentrations, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl ethyl(naphthalen-1-yl)phosphinite undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: The ethyl groups can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include phosphine oxides, substituted phosphines, and various organophosphorus compounds depending on the specific reagents and conditions used.

Scientific Research Applications

Ethyl ethyl(naphthalen-1-yl)phosphinite has several scientific research applications:

Mechanism of Action

The mechanism by which ethyl ethyl(naphthalen-1-yl)phosphinite exerts its effects involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The phosphorus atom in the compound can donate electron density to metal atoms, stabilizing various oxidation states and facilitating catalytic cycles. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or catalytic activity in chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ethyl ethyl(naphthalen-1-yl)phosphinite include other tertiary phosphines such as:

Uniqueness

This compound is unique due to the presence of the naphthalen-1-yl group, which imparts distinct electronic and steric properties. This makes it particularly effective in certain catalytic applications where traditional phosphines may not perform as well. Its ability to undergo various chemical transformations also adds to its versatility in research and industrial applications .

Properties

CAS No.

61388-14-5

Molecular Formula

C14H17OP

Molecular Weight

232.26 g/mol

IUPAC Name

ethoxy-ethyl-naphthalen-1-ylphosphane

InChI

InChI=1S/C14H17OP/c1-3-15-16(4-2)14-11-7-9-12-8-5-6-10-13(12)14/h5-11H,3-4H2,1-2H3

InChI Key

OMCRDJKTNIZKGF-UHFFFAOYSA-N

Canonical SMILES

CCOP(CC)C1=CC=CC2=CC=CC=C21

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.